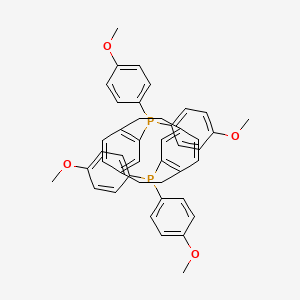

(R)-An-Phanephos

Description

Overview of Chiral Diphosphine Ligands in Transition Metal Catalysis

Chiral diphosphine ligands are foundational components in the field of asymmetric catalysis, playing a pivotal role in the stereoselective synthesis of enantiomerically pure compounds. chinesechemsoc.orgacs.orguni-muenchen.deresearchgate.net These sophisticated molecules coordinate to transition metal centers, such as ruthenium, rhodium, iridium, and palladium, to form chiral catalytic complexes. The unique three-dimensional chiral environment generated by these ligands around the metal center dictates the stereochemical outcome of catalytic reactions, enabling the preferential formation of one enantiomer over the other. Their application spans a wide array of transformations, including asymmetric hydrogenation, carbon-carbon bond formation, and carbonylation, making them indispensable tools in the pharmaceutical, agrochemical, and fine chemical industries. The design of diphosphine ligands, considering factors like bite angle, steric bulk, and electronic properties, is critical for achieving high catalytic activity and enantioselectivity. chinesechemsoc.orgacs.org

Genesis and Significance of the [2.2]Paracyclophane Framework in Ligand Design

The [2.2]paracyclophane (PCP) framework, first identified in 1949, has emerged as a highly valuable and versatile scaffold for the development of planar chiral ligands. researchgate.netmdpi.comresearchgate.net This distinctive bicyclic structure comprises two benzene (B151609) rings connected by two ethylene (B1197577) bridges. The presence of these bridges significantly restricts the rotation of the aromatic rings relative to each other, a structural feature that, upon appropriate substitution, leads to inherent planar chirality. researchgate.netmdpi.commassey.ac.nznih.gov The rigidity of the PCP framework provides a well-defined and robust chiral environment, which is crucial for imparting predictable steric and electronic influences on catalytic processes. researchgate.netnih.govcore.ac.uk This structural integrity, combined with the ability to introduce various substituents onto the aromatic rings or bridges, makes the [2.2]paracyclophane scaffold an attractive platform for designing sophisticated ligands for transition metal-catalyzed asymmetric reactions. researchgate.netresearchgate.netmassey.ac.nznih.govcore.ac.ukrsc.orgacs.org

Specific Context of (R)-An-Phanephos as a Highly Enantioselective Catalyst

Within the diverse family of planar chiral ligands derived from the [2.2]paracyclophane scaffold, this compound, often referred to in the scientific literature as (R)-Phanephos or its close derivatives, is recognized as a prominent and highly effective diphosphine ligand. evitachem.comwikipedia.orggoogle.com Synthesized from the [2.2]paracyclophane backbone, this compound features diphenylphosphine (B32561) groups attached to the aromatic rings, creating a rigid, C2-symmetric chiral pocket. researchgate.netresearchgate.netwikipedia.org This specific structural arrangement enables it to form highly active and enantioselective catalytic complexes when coordinated with various transition metals, most notably ruthenium, rhodium, iridium, and palladium. chinesechemsoc.orgevitachem.comwikipedia.orggoogle.comrsc.orgnih.govrsc.orgnih.govresearchgate.netharvard.eduacs.org

This compound has demonstrated exceptional performance across a range of asymmetric transformations. In asymmetric hydrogenation reactions, ruthenium complexes employing (R)-Phanephos have been successfully utilized for the stereoselective reduction of β-ketoesters, often achieving high enantioselectivities. google.comharvard.edu Similarly, rhodium complexes featuring this ligand are highly effective in the asymmetric hydrogenation of dehydroamino acid derivatives and enamines, leading to the formation of chiral amines and amino acid precursors with excellent enantiomeric excess. wikipedia.orgresearchgate.netharvard.edu

Beyond hydrogenation, this compound has also found significant application in other catalytic processes. For instance, iridium complexes coordinated with (R)-Phanephos catalyze the reductive coupling of allenes with fluoral, yielding chiral CF3-substituted secondary alcohols with remarkable regio- and enantioselectivity. evitachem.comnih.govnih.govacs.org Furthermore, palladium complexes incorporating this ligand have been employed in carbonylation reactions, such as the hydroxycarbonylation and methoxycarbonylation of styrenes, where they exhibit control over both regioselectivity and enantioselectivity. rsc.orgrsc.org The inherent rigidity of the ligand and the precise orientation of its phosphine (B1218219) groups are critical factors contributing to the high levels of stereochemical control observed in these diverse catalytic applications. core.ac.uknih.gov

Catalytic Applications and Research Findings of this compound (and related Phanephos ligands)

The efficacy of this compound (and its close analogues like (R)-Phanephos) as a chiral ligand is best illustrated through specific examples of its application in transition metal-catalyzed reactions. These examples highlight the ligand's ability to induce high enantioselectivity and yield across various substrate classes.

| Reaction Type | Metal Catalyst | Substrate | Ligand | Yield (%) | Enantioselectivity (ee %) | Citation |

| Iridium-Catalyzed Reductive Coupling | Cyclometalated Iridium-(R)-Phanephos complex (Ir-PP-I) | Allene (B1206475) (1e) + Fluoral hydrate (B1144303) (2a) | (R)-Phanephos | 72 | 96 | nih.gov |

| Palladium-Catalyzed Hydroxycarbonylation | Pd | Styrene | 4-Cl-Phanephos | 70 | >99 | rsc.org |

| Palladium-Catalyzed Hydroxycarbonylation | Pd | Styrene | 4,7-diCl-Phanephos | 40 | 43 | rsc.org |

| Rhodium-Catalyzed Asymmetric Hydrogenation of Enamines | Rh | Various Enamines | Fluorinated Phanephos | Good | up to 90 | researchgate.net |

| Ruthenium-Catalyzed Asymmetric Hydrogenation | Ru | β-ketoesters (e.g., 2-MeO-acetophenone) | (R)-Phanephos | Not specified | High | google.com |

| Ruthenium-Catalyzed Asymmetric Hydrogenation | Ru | Dehydroamino acid methyl esters | (R)-Phanephos | High activity | ~90 | wikipedia.org |

| Palladium-Catalyzed Carbonylation of Vinyl Arenes | Pd | Styrene | (R)-Phanephos | Not specified | 80 | rsc.org |

Note: While the prompt specifically requested information on "this compound", the extensive literature primarily refers to "(R)-Phanephos" and its derivatives as the key planar chiral diphosphine ligands based on the [2.2]paracyclophane scaffold. The data presented above reflects the performance of these well-documented ligands, which are representative of the class to which this compound belongs.

Structure

3D Structure

Properties

IUPAC Name |

[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALREJYREHTOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364732-86-5 | |

| Record name | (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Architecture and Stereochemical Principles

Phosphine (B1218219) Moiety Variations and Their Stereoelectronic Effects

Influence of Ortho and Para Substituents on Ligand Performance

The performance of An-Phanephos-type ligands in catalysis can be significantly modulated by substituents on the aromatic rings of the paracyclophane backbone. While the parent An-Phanephos features phenyl groups on the phosphine moieties, modifications at the ortho and para positions of the paracyclophane rings themselves can alter the electronic and steric environment around the coordinated metal center. For example, electron-donating groups like methoxy (B1213986) substituents at the para positions of the paracyclophane backbone, as seen in (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane (R-An-Phanephos), can influence the electron density at the metal, thereby affecting catalytic activity and selectivity nih.gov. Research indicates that the electronic properties of substituents can fine-tune catalyst performance, with electron-rich complexes often leading to faster catalysts wiley-vch.de. Conversely, bulky substituents might introduce specific steric constraints that can enhance enantioselectivity by better controlling the approach of substrates to the active site. While specific studies detailing the systematic variation of ortho and para substituents on the paracyclophane core of An-Phanephos and their direct impact on ligand performance are not exhaustively detailed in the provided search results, the general principle of substituent effects in phosphine ligands is well-established in catalysis wiley-vch.demdpi.com.

Conformational Analysis and Ligand-Metal Coordination Geometries

Studies on Metal-Phosphorus Bite Angles in Coordination Complexes

The bite angle, defined as the P-M-P angle in a metal complex, is a critical parameter influenced by the ligand's structure. For An-Phanephos, the paracyclophane backbone imposes constraints that lead to specific bite angles. In a cyclometallated iridium-PhanePhos complex, the P–Ir–P bite angle was found to be 95.90°, which is notably compressed compared to related palladium complexes nih.gov. This compressed bite angle, dictated by the rigid cyclophane structure, is believed to contribute to the unique catalytic properties of these complexes. Studies on bidentate ligands have consistently shown that the bite angle significantly impacts catalytic activity and selectivity in various C-C bond-forming reactions cmu.edu. The preferred bite angle of a ligand is primarily determined by its backbone structure and steric repulsions, while electronic effects can indirectly influence it by altering metal-phosphorus bond lengths wiley-vch.de.

Elucidation of Stereochemical Models Directing Enantioselectivity

The ability of (R)-An-Phanephos to induce high enantioselectivity in catalytic reactions is intrinsically linked to its defined stereochemistry and the conformational models that govern substrate interactions within the metal complex. Computational studies on iridium-PhanePhos catalyzed reactions have revealed that the ortho-CH₂ group of the cyclometallated ligand plays a pivotal role in directing diastereo- and enantioselectivity nih.govacs.org. These studies suggest that specific conformations of the allyliridium intermediates, influenced by the ligand's structure, dictate the stereochemical outcome of the product. For instance, in the reductive coupling of allenes with fluoral, a stereochemical model based on computational analysis highlights how the ligand's conformation and the resulting steric interactions around the metal center guide the enantioselective addition of the allene (B1206475) to the carbonyl group nih.govacs.org. The C₂-symmetry of the ligand further aids in creating a well-defined chiral environment around the metal, crucial for achieving high enantiomeric excesses evitachem.comd-nb.info.

Interligand Interactions in Supramolecular Catalytic Systems

While An-Phanephos is primarily a covalently linked bidentate ligand, the concept of supramolecular interactions involving ligands, including An-Phanephos-analogous structures, is relevant to understanding advanced catalytic systems. Research has explored "SupraPhanePhos" motifs, which are structurally similar to PhanePhos but held together by hydrogen bonds, demonstrating the potential for non-covalent interactions to influence ligand behavior and catalytic performance researchgate.netacs.orgnih.gov. These supramolecular approaches, leveraging hydrogen bonding or other weak interactions, can lead to the formation of organized catalytic assemblies that mimic aspects of enzyme active sites. Such interactions can lead to enhanced catalytic activity and selectivity by pre-organizing substrates or influencing the electronic properties of the metal center through cooperative effects researchgate.netresearchgate.netrsc.org. Although direct studies on interligand interactions within classical An-Phanephos complexes are less common, the broader field of supramolecular catalysis highlights how such interactions can be exploited to control catalytic outcomes.

Synthetic Methodologies and Enantiopurification Strategies

Synthesis of [2.2]Paracyclophane-Based Diphosphines

The synthesis of [2.2]paracyclophane-based diphosphines, including Phanephos and its derivatives like An-Phanephos, generally begins with the functionalization of the [2.2]paracyclophane core.

A crucial step in the synthesis of many [2.2]paracyclophane derivatives is the introduction of halogen atoms, most commonly bromine. Direct bromination of [2.2]paracyclophane typically yields a mixture of isomers, including pseudo-ortho, pseudo-meta, pseudo-para, and para-dibromo[2.2]paracyclophanes lookchem.comevitachem.com. The pseudo-para dibromide is often a primary product of dibromination wikipedia.orglookchem.com. This pseudo-para isomer can then undergo thermal or microwave-assisted isomerization to form the pseudo-ortho atropisomer of the dibromide wikipedia.orgmdpi.comresearchgate.net. The pseudo-ortho isomer is frequently the preferred intermediate for subsequent functionalization, such as the introduction of phosphine (B1218219) groups, due to its specific substitution pattern that facilitates the formation of planar chirality researchgate.netwikipedia.org.

Following the formation of the desired dibrominated [2.2]paracyclophane intermediate, the phosphine moieties are typically introduced through a sequence involving lithium-halogen exchange. The dibrominated compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), which effects the exchange of bromine atoms for lithium atoms, generating a dilithio species wikipedia.orgbeilstein-journals.orglookchem.comacs.org. This highly nucleophilic dilithio intermediate is then reacted with a suitable chlorophosphine (e.g., chlorodiphenylphosphine (B86185), PPh₂Cl, for Phanephos synthesis) to form the C–P bond and install the phosphine groups wikipedia.orgacs.orgresearchgate.net. For An-Phanephos, a chlorophosphine bearing the desired 4-methoxyphenyl (B3050149) substituents would be used. This process generally yields a racemic mixture of the diphosphine ligand.

Formation and Isomerization of Pseudo-Para and Pseudo-Ortho Dibromide Intermediates

Enantioselective Synthesis and Chiral Resolution Techniques

To obtain the enantiomerically pure (R)-An-Phanephos, chiral resolution techniques are applied to either the racemic diphosphine product or its precursors. Two primary strategies are employed: kinetic resolution and the formation and separation of diastereomeric adducts.

Kinetic resolution is a method where a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture at a faster rate than the other. This process allows for the enrichment of the unreacted enantiomer. For [2.2]paracyclophane derivatives, kinetic resolution can be applied to racemic intermediates or the final diphosphine product researchgate.netdicp.ac.cn. Various catalytic systems, including palladium-catalyzed reactions with arylboronic acids or nickel-catalyzed processes, have been developed for the kinetic resolution of related chiral compounds, achieving high enantioselectivities and selectivity factors dicp.ac.cnresearchgate.netrsc.org. Chiral isothioureas have also been utilized in the kinetic resolution of hydroxy[2.2]paracyclophane derivatives acs.org.

A classical and widely used method for enantiopurification involves the formation of diastereomeric adducts. In this approach, a racemic intermediate or product is reacted with a chiral auxiliary to create diastereomers. These diastereomers possess different physical properties, such as solubility or chromatographic retention times, allowing for their separation via techniques like fractional crystallization or chromatography researchgate.netbeilstein-journals.orgnih.govrsc.orgrsc.org. Common chiral auxiliaries include chiral alcohols (e.g., (-)-menthol) or other chiral molecules that form stable, separable adducts with phosphine oxides or related intermediates beilstein-journals.orgnih.govrsc.orgbeilstein-journals.orgscholaris.ca. After separation, the chiral auxiliary is cleaved from the desired enantiomer, yielding the enantiopure compound. For instance, chiral camphanoyl groups have been used as auxiliaries for the resolution of dibromo[2.2]paracyclophanes researchgate.net.

Coordination Chemistry with Transition Metals: Catalyst Design and Precursor Development

Structural Characterization of Metal-Ligand Complexes

Understanding the precise three-dimensional arrangement of atoms within metal-ligand complexes is paramount for elucidating catalytic mechanisms and optimizing catalyst design. Both experimental and computational techniques are employed to achieve this.

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays scattered by a crystal, the precise arrangement of atoms, bond lengths, and bond angles within the complex can be elucidated wikipedia.org. This method has been instrumental in confirming the coordination modes of (R)-An-Phanephos with various metals. For instance, studies have reported the isolation and characterization of cyclometalated iridium-(R)-PhanePhos complexes, such as Ir-PP-I, via single-crystal X-ray diffraction. These studies reveal distorted octahedral geometries, with the phosphine (B1218219) donors and other ligands occupying specific positions that influence the catalytic activity nih.govacs.org. The P-Cu-P angles in copper complexes with Phanephos ligands have been observed to be around 116°, deviating from ideal tetrahedral geometry and reflecting the distinct steric requirements of the ligand rsc.org. Similarly, X-ray crystallography has confirmed the structure of ruthenium-diphosphine complexes, providing insights into their catalytic roles google.com.

Computational methods, particularly Density Functional Theory (DFT), complement experimental structural studies by providing detailed insights into the electronic structure and preferred geometries of metal-ligand complexes and their transition states. DFT calculations have been employed to understand the stereochemical models governing the enantioselectivity of reactions catalyzed by iridium-(R)-PhanePhos complexes. These studies highlight the crucial role of specific structural features, such as the ortho-CH2 group of the cyclophane ethano-linkage, in directing stereochemistry during carbonyl addition nih.govresearchgate.net. For palladium-catalyzed alkoxycarbonylation, DFT has been used to model reaction pathways, including the effect of solvation on activation barriers and the influence of ligand backbone structure on selectivity rsc.org. Computational studies have also been used to analyze the electronic transitions within copper complexes, predicting a charge-transfer character from the metal and ligand to the phenanthroline ligand rsc.org.

X-ray Diffraction Studies of Active Catalytic Species and Intermediates

Pre-Catalyst Synthesis and Activation Methodologies

The practical application of this compound in catalysis relies on efficient methods for synthesizing well-defined pre-catalysts and activating them to generate catalytically active species.

Pre-catalysts incorporating this compound are synthesized through various routes, often involving the reaction of metal precursors with the ligand. For example, rhodium(I) pre-catalysts such as [(R)-AnPhanePhos Rh(cod)]BF4 have been prepared and utilized in catalytic reactions matthey.com. Ruthenium pre-catalysts derived from (R)-Phanephos and diamines have also been synthesized, with procedures involving reacting ruthenium precursors with the ligand and diamine in solvents like DMF or THF google.com. The synthesis of cyclometalated iridium-(R)-PhanePhos complexes, such as Ir-PP-I, typically involves reacting iridium precursors like [Ir(cod)Cl]2 with (R)-PhanePhos, often under specific thermal conditions, followed by isolation and characterization nih.govacs.org.

In many catalytic applications, the active catalytic species are generated in situ from the pre-catalyst and the ligand, often under the reaction conditions. For instance, iridium-PhanePhos catalysts for alcohol-mediated C-C couplings are generated in situ from [Ir(cod)Cl]2 and (R)-PhanePhos nih.gov. Similarly, ruthenium pre-catalysts derived from (R)-Phanephos and diamines can be used directly for hydrogenation reactions without further purification, indicating their ready activation under reaction conditions google.com. The generation of active species can involve ligand coordination, substrate binding, and subsequent catalytic steps like hydrometalation evitachem.com.

Co-catalysts and additives play a crucial role in modulating catalyst activity, selectivity, and stability. In some palladium-catalyzed carbonylation reactions, wide bite-angle bis-phosphine ligands like (R)-Phanephos are used in conjunction with PdCl2 to catalyze amide formation via C(sp3)–H bond functionalization and CO insertion rsc.orgrsc.org. The presence of a base, such as potassium tert-butoxide, is often required for the activation of ruthenium-diphosphine catalysts in ketone hydrogenation google.com. Furthermore, additives like molecular sieves have been shown to be critical for the success of certain iridium-catalyzed reductive couplings, suggesting a role in managing reaction conditions or intermediate species nih.gov. The use of Lewis acids, such as tris(pentafluorophenyl)borane (B72294), has also been explored in conjunction with [2.2]paracyclophane-derived bisphosphines for hydrogen activation via frustrated Lewis pair (FLP) chemistry evitachem.com.

Applications in Asymmetric Organic Transformations

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation, a cornerstone of modern synthetic chemistry, utilizes molecular hydrogen to reduce prochiral unsaturated compounds, yielding chiral molecules with high enantiomeric purity. (R)-An-Phanephos has demonstrated remarkable utility in this domain, facilitating the enantioselective reduction of various functional groups.

The versatility of this compound is evident in its broad substrate scope, encompassing dehydroamino acids, a diverse array of ketones, and imines. Its application in these areas has led to significant advancements in the synthesis of chiral building blocks and complex molecules.

The hydrogenation of dehydroamino acids and their derivatives is a well-established application for chiral phosphine (B1218219) ligands. This compound, when complexed with rhodium or ruthenium, has proven highly effective in this transformation.

Rh-Catalyzed Hydrogenation: Rhodium complexes bearing (R)-Phanephos have been employed in the asymmetric hydrogenation of dehydroamino acid methyl esters. For instance, using a [Rh(COD)2]BF4 precursor with (R)-Phanephos in methanol (B129727) under mild conditions (1 atm H2), a dehydroamino acid derivative was hydrogenated to yield the corresponding amino acid ester with approximately 100% yield and an excellent enantiomeric excess (ee) of 99.6% (R) wiley-vch.de. This demonstrates the ligand's capacity to induce high stereocontrol in these crucial transformations.

Ru-Catalyzed Hydrogenation: Ruthenium catalysts coordinated with (R)-Phanephos have also shown efficacy in the reduction of dehydroamino acid derivatives. The planar chiral [2.2]PHANEPHOS ligand, when utilized in Ru(II)-catalyzed asymmetric hydrogenation of β-ketoesters, has been reported to provide up to 96% ee researchgate.net. Furthermore, a practical procedure involving a [2.2]PHANEPHOS-Ru(II) bis(trifluoroacetate) salt in the presence of a halide source has facilitated the reduction of β-ketoesters under mild, neutral conditions harvard.eduokayama-u.ac.jp.

Table 1: Enantioselective Hydrogenation of Dehydroamino Acids and Derivatives

| Substrate Type | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (%) | Configuration | Citation |

| Dehydroamino acid derivative | [Rh(COD)2]BF4 / (R)-Phanephos | MeOH, RT, 1 atm H2 | ~100 | 99.6 | (R) | wiley-vch.de |

| α,β-unsaturated carboxylic acid | (R)-[2.2]PHANEPHOS-Ru(II) complex | Not specified | High | High | Not specified | harvard.edu |

The ability of this compound to catalyze the asymmetric hydrogenation of various ketones, including aromatic, heteroaromatic, and α,β-unsaturated types, highlights its broad applicability in synthesizing chiral alcohols.

Aromatic and Heteroaromatic Ketones: Phanephos-ruthenium-diamine complexes have been recognized for their high activity and excellent enantioselectivity in the hydrogenation of aromatic and heteroaromatic ketones rsc.orgrsc.orgnih.gov. Specifically, meta- and para-acetyl pyridines have been successfully hydrogenated with up to 97.2% ee, while acetonaphthone yielded 97.4% ee when using these catalytic systems rsc.orgrsc.org. Benzo-fused seven-membered cyclic ketones have also been reduced to their corresponding chiral alcohols with an impressive 99.6% ee rsc.orgrsc.org. Ruthenium catalysts featuring substituted Phanephos ligands, such as (R)-3,5-di-Me-PHANEPHOS, in combination with diamines like (R,R)-DPEN, have demonstrated high enantioselectivity, achieving 98% ee in the hydrogenation of acetophenone (B1666503) google.com. General aromatic ketones have shown enantioselectivities ranging from 98-99.5% ee when catalyzed by Xyl-Phanephos/diamine/Ru systems ajchem-b.com.

α,β-Unsaturated Ketones: The ligand's efficacy extends to α,β-unsaturated ketones, with Phanephos-ruthenium-diamine complexes facilitating their hydrogenation with high activity and excellent enantioselectivity rsc.orgrsc.org.

Table 2: Asymmetric Hydrogenation of Aromatic, Heteroaromatic, and α,β-Unsaturated Ketones

| Substrate Type | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (%) | Configuration | Citation |

| Acetophenone | [3,5-di-Me-PHANEPHOS-Ru-Cl2-(R,R)-DPEN] | Mild conditions | Not specified | 98 | Not specified | google.com |

| Aromatic Ketones (general) | Xyl-Phanephos / diamine / Ru | Not specified | Not specified | 98-99.5 | Not specified | ajchem-b.com |

| Aromatic and Heteroaromatic Ketones (general) | Phanephos-ruthenium-diamine complexes | Not specified | High activity | Excellent | Not specified | rsc.orgrsc.org |

| Meta- and para-acetyl pyridines | Phanephos-ruthenium-diamine complexes | Not specified | Not specified | Up to 97.2 | Not specified | rsc.orgrsc.org |

| Acetonaphthone | Phanephos-ruthenium-diamine complexes | Not specified | Not specified | 97.4 | Not specified | rsc.orgrsc.org |

| Benzo-fused seven-membered cyclic ketone | Phanephos-ruthenium-diamine complexes | Not specified | Not specified | 99.6 | Not specified | rsc.orgrsc.org |

| α,β-Unsaturated Ketones (general) | Phanephos-ruthenium-diamine complexes | Not specified | High activity | Excellent | Not specified | rsc.orgrsc.org |

The hydrogenation of "unfunctionalized" ketones, which lack a secondary functional group to assist in coordination, presents a greater challenge. Ruthenium catalysts paired with chiral diphosphine ligands and diamines have been developed to address this. While specific examples directly attributing high performance to this compound in unfunctionalized ketones are less detailed in the provided snippets, the general effectiveness of Phanephos-Ru-diamine systems for aromatic and heteroaromatic ketones implies a broad capability. Novel complexes derived from Phanephos and Ruthenium have been described as highly active and enantioselective catalysts for the asymmetric hydrogenation of unfunctionalized ketones google.com.

The reduction of β-ketoesters to chiral β-hydroxy esters is a vital transformation in the synthesis of many pharmaceuticals and natural products. This compound has been instrumental in achieving high enantioselectivity in these reductions.

Rh/Ru-Mediated Reduction: Phanephos ligands have been utilized in both rhodium- and ruthenium-mediated asymmetric reductions of various β-ketoesters, typically achieving around 90% ee wikipedia.org.

Ru-Catalyzed Reduction: Ruthenium complexes incorporating the Phanephos ligand have been applied to the asymmetric hydrogenation of β-ketoesters, though sometimes requiring higher catalyst loadings and lower temperatures for optimal results google.com. A notable advancement involves the use of the planar chiral [2.2]PHANEPHOS ligand in Ru(II)-catalyzed asymmetric hydrogenation of β-ketoesters, yielding up to 96% ee researchgate.net. Furthermore, a robust procedure employing a Ru(II) bis(trifluoroacetate) salt of (S)-Phanephos in the presence of tetrabutylammonium (B224687) iodide (TBAI) has enabled the reduction of β-ketoesters under mild, neutral conditions harvard.eduokayama-u.ac.jp.

Table 3: Highly Enantioselective Reduction of β-Ketoesters

| Substrate Type | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (%) | Configuration | Citation |

| β-Ketoesters | Rh- or Ru-mediated (Phanephos ligand) | Not specified | Not specified | ~90 | Not specified | wikipedia.org |

| β-Ketoesters | [2.2]PHANEPHOS-Ru(II) complex | Mild, neutral conditions | Not specified | Up to 96 | Not specified | researchgate.netharvard.edu |

| β-Ketoesters | Phanephos-Ruthenium complex | High catalyst loading, low temperature (−5 °C) | Good activity | Good | Not specified | google.com |

The asymmetric hydrogenation of imines and quinoline (B57606) derivatives represents another significant area where this compound and related Phanephos ligands have shown promise.

Imines: (R)-Phanephos has been identified as a ligand that facilitates the hydrogenation of imines evitachem.com. While specific quantitative data for imine hydrogenation using this compound is limited in the provided search results, its general capability in C=N bond reduction is noted.

Quinoline Derivatives: Iridium-P-Phos catalysts have been employed for the asymmetric hydrogenation of C=N bonds within quinoline structures . Although specific examples using this compound directly for quinoline hydrogenation with quantitative data are not extensively detailed, related Phanephos ligands are recognized for their utility in this area.

Table 4: Hydrogenation of C=N Bonds in Imines and Quinoline Derivatives

| Substrate Type | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (%) | Configuration | Citation |

| Imines | (R)-Phanephos | Not specified | Not specified | Facilitates hydrogenation | Not specified | evitachem.com |

| Quinolines | Iridium-P-Phos catalysts | Not specified | Not specified | Used for asymmetric hydrogenation | Not specified |

Compound List

this compound

(R)-Phanephos

(R)-3,5-di-Me-PHANEPHOS

Xyl-Phanephos

[Rh(COD)2]BF4

(R,R)-DPEN

[2.2]PHANEPHOS-Ru(II) bis(trifluoroacetate) salt

Acetophenone

Meta- and para-acetyl pyridines

Acetonaphthone

Benzo-fused seven-membered cyclic ketone

Dehydroamino acid derivative

β-Ketoesters

Imines

Quinolines

Highly Enantioselective Reduction of β-Ketoesters

Hydrogenation of Unsaturated Carbon-Carbon Bonds

Asymmetric hydrogenation, a cornerstone of modern synthetic chemistry, relies heavily on the development of efficient chiral ligands. This compound has demonstrated efficacy in various hydrogenation reactions, contributing to the synthesis of enantiomerically enriched products.

Asymmetric Hydrogenation of Alkenes

Chiral diphosphine ligands, including those based on the paracyclophane scaffold, are instrumental in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of alkenes wikipedia.org. While specific examples detailing the exclusive use of this compound for simple, unfunctionalized alkenes are less prominent in the provided literature compared to other applications, iridium-based catalyst systems employing chiral diphosphine ligands have shown effectiveness in the reduction of such substrates ajchem-b.comethz.ch. These systems can lead to enantiodivergent outcomes when hydrogenating E/Z isomeric olefins, meaning the different isomers yield opposite enantiomers of the hydrogenated product when using the same chiral catalyst rsc.org. This highlights the ligand's potential to influence stereochemical pathways in alkene hydrogenation.

Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids

(R)-[2.2]-PHANEPHOS, which is understood to be this compound, has been successfully employed in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. A notable application involved the reduction of an α,β-unsaturated carboxylic acid, which facilitated the large-scale synthesis of an intermediate for an integrin inhibitor. This process yielded the desired product with 86% enantiomeric excess (ee) and over 99% conversion harvard.edu. While other PhanePhos derivatives, such as (R)-XylPhanePhos, have also been applied to similar substrates researchgate.net, the direct use of (R)-[2.2]-PHANEPHOS underscores its capability in this specific class of transformations.

Stereoselective Hydrogenation of Prochiral Olefins

The broader category of stereoselective hydrogenation of prochiral olefins encompasses the previously discussed reactions. The ability of this compound to induce high enantioselectivity in these hydrogenations makes it a valuable ligand for creating stereocenters in various olefinic substrates. The precise control over the stereochemical outcome, whether enantiodivergent or potentially enantioconvergent depending on the substrate and metal, is a key feature of catalysts employing this ligand.

Asymmetric Carbon-Carbon Bond Forming Reactions

Beyond hydrogenation, this compound has proven critical in facilitating the formation of new carbon-carbon bonds with high stereocontrol.

Reductive Coupling Processes

Reductive coupling reactions offer powerful routes to construct complex molecular architectures. This compound plays a pivotal role in iridium-catalyzed reductive coupling reactions, particularly in the formation of quaternary carbon stereocenters.

A significant application of this compound is in the iridium-catalyzed reductive coupling of allenes with fluoral hydrate (B1144303) nih.govacs.orgnih.govresearchgate.net. This reaction, mediated by 2-propanol, efficiently couples 1,1-disubstituted allenes with fluoral hydrate to produce CF₃-substituted secondary alcohols. These products contain acyclic quaternary carbon-containing stereodiads, which are challenging to synthesize stereoselectively nih.govacs.orgnih.govresearchgate.net.

The catalytic system typically involves an iridium precursor, such as [Ir(cod)Cl]₂, in conjunction with this compound. The reaction proceeds with high regioselectivity, favoring branched products, and exhibits excellent diastereoselectivity and enantioselectivity nih.govacs.orgnih.govresearchgate.net. Studies have identified a chromatographically stable cyclometalated iridium-(R)-Phanephos complex, Ir-PP-I, which is catalytically competent for this transformation nih.govacs.org. Mechanistic investigations suggest that the ortho-CH₂ group of this cyclometalated complex plays a crucial role in directing the stereochemical outcome of the reaction nih.govacs.org.

Table 1: Iridium-Catalyzed Allene-Fluoral Reductive Coupling with this compound

| Substrate (Allene) | Fluoral Hydrate | Catalyst System | Conditions | Yield | dr (Product) | ee (Product) | Citation |

| 1a (1,1-disubstituted) | 2a | [Ir(cod)Cl]₂ (2.5 mol%) + (R)-PhanePhos (5 mol%) | tert-butanol, 100 °C, 4 Å molecular sieves | 43% | 5:1 | 96% | nih.gov |

| 1p (1,1-disubstituted) | 2a | [Ir(cod)Cl]₂ (2.5 mol%) + (R)-Phanephos (5 mol%) | tert-butanol, 100 °C, 4 Å molecular sieves | 62% | 16:1 | 93% | nih.gov |

| 1a (1,1-disubstituted) | 2a | Ir-PP-I (5 mol%) | tert-butanol, 100 °C, 4 Å molecular sieves | 72% | 14:1 | 96% | nih.gov |

Note: dr = diastereomeric ratio; ee = enantiomeric excess. Specific allene (B1206475) structures (1a, 1p) and fluoral hydrate (2a) are detailed in the cited literature.

Table 2: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with PhanePhos Ligands

| Substrate | Catalyst System | Conditions | Yield | ee | Product Type | Citation |

| α,β-unsaturated carboxylic acid (general) | (R)-[2.2]-PHANEPHOS | Not specified for general substrate, but used for integrin inhibitor intermediate | N/A | 86% | Chiral carboxylic acid | harvard.edu |

| α,β-unsaturated carboxylic acid (integrin int.) | (R)-[2.2]-PHANEPHOS | Not specified | 71% | >99% | Chiral carboxylic acid (integrin inhibitor) | harvard.edu |

| β,β-disubstituted α,β-unsaturated carboxylic acid | Ru-(R)-XylPhanePhos | Not specified | N/A | 95-97% | Saturated carboxylic acid | researchgate.net |

Note: (R)-[2.2]-PHANEPHOS is understood to be this compound. XylPhanePhos is a derivative.

Compound List:

this compound

(R)-[2.2]-PHANEPHOS

(R)-XylPhanePhos

Formation of Acyclic Quaternary Carbon Stereocenters

Acyclic quaternary carbon stereocenters are prevalent structural motifs in many natural products and pharmaceuticals, and their enantioselective synthesis is a significant challenge. This compound, in conjunction with iridium catalysts, has demonstrated efficacy in constructing these challenging centers. For instance, iridium complexes ligated by this compound have been employed in the reductive coupling of allenes with fluoral hydrate, yielding CF₃-substituted secondary alcohols that incorporate acyclic quaternary carbon stereocenters with high regio-, diastereoselectivity, and enantioselectivity nih.govacs.orgnih.gov.

Table 1: Formation of Acyclic Quaternary Carbon Stereocenters Catalyzed by Iridium-(R)-An-Phanephos Complexes

| Reaction Type | Substrates | Catalyst System | Conditions | Yield (%) | ee (%) |

| Reductive Coupling of Allenes with Fluoral | 1,1-Disubstituted allenes and fluoral hydrate | Ir complex derived from [Ir(cod)Cl]₂ and this compound | 2-propanol (mediator), varying temperatures | High | High |

| Allene Hydrohydroxymethylation | CF₃-allenes and methanol | Ir complex with this compound | Not specified | Not specified | High |

Transfer Hydrogenative Carbon-Carbon Couplings

Transfer hydrogenation is a powerful method for C-C bond formation, often utilizing readily available hydrogen donors. This compound has been implicated in such processes. Cyclometalated iridium-(R)-An-Phanephos complexes have shown catalytic competency in transfer hydrogenative C-C couplings of dienes or CF₃-allenes with methanol nih.govnih.govresearchgate.net. While specific examples detailing C-C couplings beyond carbonyl additions are less detailed in the available literature, its role in related hydrogen-transfer mediated C-C bond formations is established.

Cross-Coupling and C-H Functionalization

This section highlights the use of this compound in reactions involving the formation of new bonds through cross-coupling or direct functionalization of C-H bonds.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. While specific examples detailing the use of this compound in classic C-C cross-coupling reactions like Suzuki-Miyaura or Heck are not extensively detailed in the provided search results, the broader class of [2.2]paracyclophane-based bisphosphines, including Phanephos derivatives, are known to facilitate such transformations researchgate.netevitachem.com. The rigid structure and tunable electronic properties of these ligands are conducive to efficient palladium catalysis.

Copper-Catalyzed C(sp³)-H Cyanoalkylation of Glycine (B1666218) Derivatives and Peptides

Recent research has revealed the utility of copper catalysis in the enantioselective functionalization of C(sp³)-H bonds. Specifically, copper complexes coordinated with chiral phosphine ligands have been employed for the cyanoalkylation of glycine derivatives and peptides. While the direct involvement of this compound in copper-catalyzed C(sp³)-H cyanoalkylation of glycine derivatives and peptides is not explicitly detailed in the provided snippets, related research demonstrates that chiral bisphosphine/Cu(I) species, in general, can generate active catalysts for such transformations amazonaws.comresearchgate.netresearchgate.net. The development of such methodologies is crucial for the synthesis of unnatural amino acids and modified peptides.

Palladium-Catalyzed Direct Oxidative Carbonylation of C(sp³)–H Bonds

This compound has been found to be an effective ligand in palladium-catalyzed direct oxidative carbonylation reactions. Specifically, it, along with Xantphos, has been shown to catalyze the formation of amides from alkanes via the direct functionalization of C(sp³)–H bonds with subsequent CO insertion rsc.orgresearchgate.netamanote.com. These reactions proceed in the absence of added acid or base, offering an efficient route to substituted phenyl amides from simple alkanes.

Table 2: Palladium-Catalyzed Direct Oxidative Carbonylation of C(sp³)–H Bonds

| Reaction Type | Substrates | Catalyst System | Oxidant | Conditions | Yield (%) |

| Oxidative Carbonylation of C(sp³)–H Bonds to Amides | Alkanes and amines (e.g., toluene (B28343), aniline) | PdCl₂ + this compound (or Xantphos) | DTBP | CO (50 atm), 125 °C, 24 h | High |

| Oxidative Carbonylation of C(sp³)–H Bonds to Amides | Toluene and aniline | PdCl₂ + this compound | DTBP | CO (50 atm), 125 °C | High |

Asymmetric Addition and Annulation Reactions

This compound has also found utility in various asymmetric addition and annulation reactions, contributing to the stereoselective construction of cyclic and acyclic structures.

While specific examples of this compound in asymmetric addition reactions (e.g., to imines or carbonyls) or annulation reactions (e.g., Diels-Alder) are not extensively detailed in the provided search results, the broader family of Phanephos ligands and related planar chiral phosphines are known to be effective in such transformations researchgate.netbeilstein-journals.org. For instance, related paracyclophane-based phosphines have been used in Rh-catalyzed asymmetric hydrogenation of dehydroamino acids . The rigid backbone of Phanephos suggests its potential applicability in these areas, offering a distinct chiral environment for metal-catalyzed additions and cyclizations.

Compound List:

this compound

Rhodium-Catalyzed Asymmetric Arylation of Ethyl Glyoxylate (B1226380)

The enantioselective catalytic arylation of ethyl glyoxylate with organoboron reagents, catalyzed by Rh(I) complexes, is a key method for synthesizing ethyl mandelate (B1228975) derivatives. In the evaluation of chiral phosphine ligands for this transformation, (R)-Phanephos, a closely related diphosphine ligand, was investigated. While this catalytic system demonstrated the ability to achieve high yields (up to 99%) in the conversion of ethyl glyoxylate, the enantioselectivity achieved with (R)-Phanephos was generally poor, often below 5% enantiomeric excess (ee) under standard conditions scispace.comresearchgate.net. Modifications to the reaction conditions, such as conducting the reaction at room temperature, led to an improvement in enantioselectivity, reaching up to 75% ee, but this was frequently accompanied by a reduction in the reaction yield scispace.com. Specific data detailing the performance of this compound in this precise arylation reaction was not detailed in the reviewed literature snippets.

Table 1: Rhodium-Catalyzed Asymmetric Arylation of Ethyl Glyoxylate with (R)-Phanephos

| Ligand | Catalyst | Substrate | Yield (%) | Enantioselectivity (%) | Notes |

| (R)-Phanephos | Rh(I) | Ethyl Glyoxylate | Up to 99 | < 5 | Poor enantiocontrol under standard conditions. |

| (R)-Phanephos | Rh(I) | Ethyl Glyoxylate | Low | Up to 75 | Improved enantioselectivity observed under modified conditions. |

Palladium-Catalyzed Intramolecular Arylation for Nitrogen Stereocenter Formation (Tröger's Base Analogues)

The enantioselective synthesis of nitrogen stereocenters presents a significant challenge in organic chemistry due to their propensity for racemization. Palladium-catalyzed intramolecular arylation has emerged as an effective strategy for constructing rigid nitrogen-containing structures, such as Tröger's base analogues, which can stabilize the nitrogen stereocenter. This methodology facilitates the rapid construction of molecular frameworks possessing both C- and N-stereogenic centers with high efficiency and selectivity acs.orgresearchgate.netnih.govnih.gov. Studies employing this approach have reported moderate to good yields and high enantioselectivities, typically ranging from 85% to 96% ee, for various N-benzyl substituted dihydroquinolinone derivatives acs.orgresearchgate.netnih.gov. In the course of developing these synthetic routes, (S)-Phanephos was evaluated as a chiral ligand, alongside other phosphine ligands, contributing to the understanding of ligand effects on reactivity and selectivity researchgate.net. Specific performance data for this compound in this particular palladium-catalyzed intramolecular arylation for nitrogen stereocenter formation was not explicitly detailed in the provided literature.

Table 2: Palladium-Catalyzed Intramolecular Arylation for Nitrogen Stereocenter Formation

| Ligand Tested | Reaction Type | Substrate Class | Yield Range | Enantioselectivity Range | Key Feature |

| (S)-Phanephos | Palladium-catalyzed intramolecular arylation | N-benzyl substituted dihydroquinolinone derivatives | Moderate to Good | 85% - 96% ee | Formation of C- and N-stereogenic centers in rigid cleft-like structures |

Application in Kinetic Resolution of Racemic Substrates

Kinetic resolution is a powerful technique in asymmetric synthesis that differentiates between enantiomers within a racemic mixture by exploiting differences in their reaction rates with a chiral catalyst or reagent. This process allows for the isolation of enantioenriched starting materials or products. Chiral ligands, including diphosphines like those derived from paracyclophane, play a crucial role in transition-metal-catalyzed kinetic resolutions. While specific applications of this compound in the kinetic resolution of racemic substrates are not prominently detailed in the reviewed literature, related Phanephos derivatives have been employed in other asymmetric transformations. For instance, (R)-xylyl-phanephos has been utilized in asymmetric ring opening reactions researchgate.net. Furthermore, advancements in nickel-catalyzed kinetic resolutions have demonstrated significant success, achieving high enantioselectivities and selectivity factors (s) in the resolution of various substrates. These include the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines with selectivity factors up to 89 dicp.ac.cn, and the resolution of α-substituted unconjugated carbonyl alkenes with enantioselectivities up to 99% ee and selectivity factors exceeding 684 researchgate.net. These examples highlight the broader potential of chiral phosphine ligands in developing efficient kinetic resolution strategies.

Table 3: Examples of Kinetic Resolution Methodologies and Selectivity

| Reaction Type | Catalyst System (Ligand Example) | Substrate Class | Typical Yield | Selectivity Factor (s) / Enantioselectivity (ee) |

| Asymmetric Hydrogenation (Kinetic Resolution) | Ni-catalyzed (e.g., with chiral phosphine ligands) | [2.2]Paracyclophane-derived N-sulfonylimines | Good | s up to 89 |

| Hydroamination (Kinetic Resolution) | Ni-catalyzed (e.g., with chiral phosphine ligands) | α-substituted unconjugated carbonyl alkenes | High | Up to 99% ee, s > 684 |

| Transfer Hydrogenation (Kinetic Resolution) | Ru-catalyzed (e.g., with BINAP) | Secondary alcohols | Moderate | High ee (e.g., 94% ee) |

| Asymmetric Ring Opening (Related to Phanephos) | Ir-Phanephos complex (e.g., (R)-xylyl-phanephos) | Oxabenzonorbornadienes | Moderate to Good | High ee |

Compound List:

this compound

Ethyl glyoxylate

Ethyl mandelate

Organoboron reagents

Tröger's base analogues

N-benzyl substituted dihydroquinolinone derivatives

Racemic substrates

(R)-Phanephos

(S)-Phanephos

(R)-xylyl-phanephos

Mechanistic Elucidation and Computational Investigations

Advanced Spectroscopic and Computational Methodologies

Deuterium (B1214612) Labeling Studies for Mechanistic Verification

Deuterium labeling studies are a powerful tool for elucidating reaction mechanisms by providing insights into bond-breaking and bond-forming events. In the context of transition metal catalysis involving chiral phosphine (B1218219) ligands like (R)-An-Phanephos, these studies can help identify rate-determining steps and confirm proposed catalytic cycles. For instance, in iridium-catalyzed reactions, deuterium labeling has been employed to understand the dynamics of allene (B1206475) hydrometalation and subsequent carbonyl addition steps. These studies, alongside computational analyses, have corroborated mechanisms involving rapid allene hydrometalation followed by a turnover-limiting carbonyl addition acs.orgnih.govnih.govresearchgate.net. By substituting hydrogen with deuterium in specific positions of substrates or solvents, researchers can observe kinetic isotope effects (KIEs), which indicate whether a C-H bond cleavage is involved in the rate-determining step beilstein-journals.orgacs.orgscholaris.caacs.orgsnnu.edu.cn. Such investigations help validate proposed intermediates and transition states, providing critical evidence for the proposed catalytic pathway.

NMR Spectroscopic Investigations of Metal-Ligand Interactions and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is indispensable for characterizing metal-ligand interactions and monitoring reaction progress. For chiral phosphine ligands like this compound, NMR provides detailed information about the coordination environment around the metal center, the stability of catalytic species, and the transformation of substrates into products. ³¹P NMR is especially useful for organophosphorus compounds, allowing for the tracking of ligand coordination, potential decomposition pathways, and the formation of various phosphorus-containing intermediates or byproducts magritek.comnih.govrsc.org. Studies have shown that changes in ³¹P NMR chemical shifts can indicate the dynamic coordination of ligands like (R)-Phanephos to metal centers, such as terbium(III) complexes scispace.com. Furthermore, NMR can be employed for real-time reaction monitoring, providing quantitative data on the concentrations of reactants, intermediates, and products, which is vital for mechanistic studies and catalyst optimization magritek.comnih.govcreative-biostructure.comrsc.org.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) spectroscopy, often coupled with Density Functional Theory (DFT) calculations, is a powerful method for determining the absolute configuration of chiral molecules in solution nih.govbiotools.usspectroscopyasia.com. This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. By comparing experimental VCD spectra with theoretically calculated spectra for proposed stereoisomers, the absolute configuration of a chiral compound can be assigned with high confidence nih.govbiotools.usacs.org. While direct VCD studies on this compound itself might not be widely published, the principle is broadly applied to chiral phosphorus compounds to confirm their stereochemistry nih.govacs.org. This methodology is crucial for ensuring the correct enantiomer of a ligand is used, as subtle differences in structure can profoundly impact catalytic performance.

Factors Governing Enantioselectivity and Activity

The effectiveness of a chiral ligand like this compound in asymmetric catalysis is dictated by a complex interplay of electronic and steric factors, as well as concentration effects.

Influence of Ligand Stereoelectronics on Chiral Induction

Research on related chiral phosphine ligands indicates that electron-rich ligands can promote higher catalytic activity, while the fine-tuning of steric bulk is critical for achieving high enantioselectivity. For instance, in Rh-catalyzed asymmetric hydrogenation, steric effects of ligands have been shown to be more significant than coordinative interactions of certain functional groups in stereoregulation jst.go.jpnih.gov. The design of ligands with specific stereoelectronic profiles aims to create a highly defined chiral pocket that favors the formation of one enantiomer over the other. Computational studies often reveal how the spatial arrangement of the ligand's substituents interacts with the substrate in the transition state, providing a molecular-level understanding of chiral induction acs.orgnih.govnih.gov.

Concentration-Dependent Stereoselectivity Effects

Furthermore, studies on related catalytic systems have shown that higher chiral ligand concentration can sometimes lead to improved enantioselectivity, potentially by minimizing the influence of achiral species or by stabilizing the active chiral catalyst nih.gov. Conversely, in some cases, higher substrate concentration can also enhance enantioselectivity by promoting faster catalytic turnover and minimizing side reactions that might lead to racemization or loss of stereochemical integrity nih.gov. Understanding these concentration effects is vital for optimizing reaction conditions and achieving reproducible high enantioselectivities.

Compound Table

Matching/Mismatching Effects between Ligands in Dual Catalytic Systems

The effectiveness of this compound as a ligand is deeply intertwined with its structural characteristics and its ability to form highly active and selective metal complexes. Its performance is often evaluated in comparison to other phosphine ligands, revealing instances of strong "matching" where its unique architecture is essential, and contexts where other ligand types may offer superior outcomes, suggesting a degree of "mismatching" or context-dependent suitability.

A notable example of strong positive "matching" is observed in iridium-catalyzed reactions. For the reductive coupling of allenes with fluoral, iridium complexes employing (R)-Phanephos have demonstrated unique effectiveness, with other chelating phosphine ligands proving to be inactive in these transformations nih.gov. This suggests a specific and favorable interaction between the iridium center and the (R)-Phanephos ligand, enabling high regio- and stereoselectivity in the formation of CF₃-substituted secondary alcohols. The identification of a catalytically competent cyclometallated iridium-(R)-Phanephos complex (Ir-PP-I) further underscores this intrinsic structural compatibility, where the ligand's ortho-CH₂ group is implicated in directing stereoselectivity nih.gov.

In palladium-catalyzed reactions, such as the direct activation of C(sp³)–H bonds followed by carbon monoxide insertion to form amides, (R)-Phanephos, in combination with PdCl₂, has shown catalytic activity rsc.orgrsc.org. Comparative studies indicate that its performance can be similar to other wide bite-angle bis-phosphine ligands like Xantphos in certain C(sp³)–H carbonylation reactions, yielding comparable product yields under optimized conditions rsc.org. This suggests a degree of compatibility or "matching" between the palladium catalyst and these types of bis-phosphine ligands for this specific activation pathway.

However, the performance of this compound can be context-dependent. In some aminocarbonylation reactions of alkenes, while PdCl₂/(R)-Phanephos systems are active, monodentate phosphine ligands, such as tris(2-methoxyphenyl)phosphine (B1216234), have been reported to yield higher selectivity rsc.org. This observation implies that for certain catalytic goals, the specific steric and electronic profile of (R)-Phanephos might not be universally optimal, potentially leading to a "mismatching" effect where other ligand architectures are better suited to achieve desired selectivity.

Table 1: Comparative Ligand Performance in Catalytic Systems

| Reaction Type / Substrate | Catalyst System | Ligand Compared to (R)-Phanephos | Performance Metric | Outcome / Observation | Reference |

| C(sp³)-H Carbonylation | PdCl₂ | Xantphos | Yield | Similar yield (66% for Xantphos vs 68% for (R)-Phanephos) under optimized conditions (50 atm CO, 125°C). | rsc.org |

| Aminocarbonylation of Alkenes | PdCl₂ | Tris(2-methoxyphenyl)phosphine | Selectivity/Activity | Bis-phosphine ligands (including (R)-Phanephos) afforded less selective and less active catalysts compared to monodentate tris(2-methoxyphenyl)phosphine in some aminocarbonylation reactions of alkenes. | rsc.org |

| Allene-Fluoral Reductive Coupling | Iridium | Other chelating phosphines | Activity | (R)-Phanephos was uniquely effective; other chelating phosphine ligands were completely inactive. | nih.gov |

| Asymmetric Hydrogenation (Screening) | Ru-catalyst | (R,S)-Xylyl-MANDYPHOS | ee (%) | (R)-Phanephos showed comparable results to (R,S)-Xylyl-MANDYPHOS in screening, yielding 86% ee. | acs.org |

Optimization of Reaction Parameters: Temperature, Pressure, and Solvent Effects

The efficiency and selectivity of catalytic reactions employing this compound are highly sensitive to variations in reaction conditions, including temperature, pressure, and solvent choice. Optimization studies reveal specific parameter ranges that maximize product yield and enantioselectivity for different catalytic transformations.

Temperature and Pressure: For palladium-catalyzed C(sp³)–H carbonylation reactions, elevated temperatures and pressures are generally required. For instance, optimal conditions for reactions involving PdCl₂ and (R)-Phanephos were found to be 125°C and 50 atm of carbon monoxide (CO), achieving a yield of 68% rsc.org. This highlights the necessity of significant thermal energy and CO pressure to facilitate the C(sp³)–H bond activation and subsequent CO insertion steps. In contrast, hydrogenation reactions catalyzed by rhodium or ruthenium complexes bearing Phanephos ligands can operate under considerably milder conditions. For example, a hydrogenation reaction utilizing a Rh-Phanephos catalyst was conducted at 25°C under 1 atm of hydrogen (H₂) pressure, demonstrating the diverse optimal parameter sets depending on the metal and the specific catalytic cycle cnr.it.

Solvent Effects: The choice of solvent plays a critical role in the solubility of reactants and catalysts, as well as influencing reaction rates and selectivities. In palladium-catalyzed aminocarbonylation reactions of alkenes, polar aprotic solvents like acetonitrile (B52724) have been identified as beneficial, leading to good solvent performance compared to hydrocarbon solvents such as toluene (B28343), which resulted in lower conversion rsc.orgrsc.org. For asymmetric hydrogenation processes, protic solvents are commonly employed. A switch from methanol (B129727) to 2-propanol was implemented during process scale-up to enhance substrate stability acs.org. Methanol has also been utilized as a solvent in other hydrogenation studies involving Phanephos-metal complexes cnr.it.

Table 2: Optimization Parameters and Performance for this compound Catalyzed Reactions

| Reaction Type / Substrate | Catalyst System | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Selectivity / ee (%) | Reference |

| C(sp³)-H Carbonylation | PdCl₂/(R)-Phanephos | 125 | 50 (CO) | Not specified | 68 | Not specified | rsc.org |

| C(sp³)-H Carbonylation | PdCl₂/(R)-Phanephos | 125 | 50 (CO) | Toluene | Lower conversion | Not specified | rsc.orgrsc.org |

| C(sp³)-H Carbonylation | PdCl₂/(R)-Phanephos | 125 | 50 (CO) | Acetonitrile | Good solvent performance | Not specified | rsc.orgrsc.org |

| Allene-Fluoral Reductive Coupling | Ir-(R)-Phanephos complex | Not specified | Not specified | 2-propanol | High | High | nih.gov |

| Hydrogenation | Rh/Ru-(R)-Phanephos | 25 | 1 (H₂) | MeOH | High | High | cnr.it |

| Asymmetric Hydrogenation (Screening) | Ru-catalyst/(R)-Phanephos | Not specified | Not specified | Not specified | Not specified | 86 (ee) | acs.org |

| Asymmetric Hydrogenation (Scaled-up) | Ru(CF₃CO₂)₂{(S)-Phanephos} | Not specified | Not specified | 2-propanol | 68 (crude) | 99.6 (ee) | acs.org |

Key Compounds and Ligands Mentioned

This compound / (R)-Phanephos: The primary chiral diphosphine ligand of focus, derived from [2.2]paracyclophane.

Xantphos: A wide bite-angle bis-phosphine ligand used for comparison in palladium catalysis.

Tris(2-methoxyphenyl)phosphine: A monodentate phosphine ligand that showed superior selectivity in certain aminocarbonylation reactions compared to bis-phosphines.

(S)-Binap: A well-known chiral diphosphine ligand, often used as a benchmark in asymmetric catalysis.

(R,S)-Xylyl-MANDYPHOS: Another chiral diphosphine ligand used in screening studies, showing comparable performance to (R)-Phanephos in some asymmetric hydrogenations.

(±)-Binapo: A chiral bis-phosphine ligand mentioned in the context of palladium catalysis.

Nixantphos: A bis-phosphine ligand related to Xantphos, also used in palladium catalysis.

Triphenylphosphine (PPh₃): A common monodentate phosphine ligand used in early transition metal catalysis.

Ir-(R)-Phanephos complex (e.g., Ir-PP-I): A specific cyclometallated iridium complex featuring the (R)-Phanephos ligand, active in allene coupling reactions.

Ru(CF₃CO₂)₂{(S)-Phanephos}: A ruthenium complex incorporating the (S)-enantiomer of Phanephos, used in asymmetric hydrogenation studies.

Ru(CF₃CO₂)₂{(S)-Binap}: A ruthenium complex with the (S)-Binap ligand, used for comparison and scale-up in asymmetric hydrogenation.

Emerging Research Avenues and Ligand Evolution

Applications in Frustrated Lewis Pair (FLP) Chemistry

The concept of Frustrated Lewis Pairs (FLPs)—combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct—has opened new frontiers in metal-free catalysis. wikipedia.org The Phanephos scaffold has been instrumental in advancing this field.

Research has demonstrated that [2.2]paracyclophane-derived bisphosphines, such as (R)-Phanephos, can act as the Lewis base component in an FLP system. evitachem.comuni-paderborn.de When combined with a strong Lewis acid, notably tris(pentafluorophenyl)borane (B72294), the resulting FLP is capable of activating molecular hydrogen at room temperature. evitachem.comuni-paderborn.de This process involves the heterolytic cleavage of the H-H bond, where the phosphine (B1218219) center binds the proton (H⁺) and the borane (B79455) accepts the hydride (H⁻), forming a phosphonium-borate ion pair. wikipedia.org The steric and electronic properties of the bisphosphine are crucial, influencing the diverse behaviors observed in hydrogen activation. evitachem.comuni-paderborn.de This metal-free activation of hydrogen is a significant achievement, offering a pathway to sustainable hydrogenation processes. ias.ac.in

The reactivity of Phanephos-based FLPs has been harnessed in novel catalytic sequences. A notable example is the first diastereoselective domino hydrosilylation/hydrogenation reaction of enones catalyzed by an FLP. evitachem.comuni-paderborn.de In this transformation, the FLP system formed from a [2.2]paracyclophane bisphosphine and tris(pentafluorophenyl)borane facilitates a sequential one-pot reaction. The process showcases the versatility of these compounds in promoting complex transformations with a high degree of stereocontrol. evitachem.comuni-paderborn.de

Table 1: Diastereoselective Domino Hydrosilylation/Hydrogenation of an Enone Catalyzed by a Phanephos-Based FLP (Illustrative data based on reported findings)

| Substrate | Lewis Base | Lewis Acid | Product Yield | Diastereomeric Ratio (d.r.) |

| Cyclohexenone Derivative | (R)-Phanephos | B(C₆F₅)₃ | High | >95:5 |

This table illustrates the typical high yield and diastereoselectivity achieved in the domino reaction. uni-paderborn.de

Heterolytic Splitting of Hydrogen and Related Transformations

Design of Metallocyclophanes for Advanced Materials

The rigid, pre-organized structure of the Phanephos ligand makes it an excellent building block for supramolecular assemblies and advanced materials.

The unique architecture of [2.2]paracyclophane-based bisphosphines allows for the formation of distinctive metallocyclophanes. evitachem.com When reacted with rhodium, (R)-Phanephos forms calix-shaped complexes. evitachem.com The term "calix-shaped" refers to the cup-like cavity created by the coordination of the diphosphine ligands to the metal centers, reminiscent of the structure of calixarenes. These organized, cavity-containing structures are of significant interest for their potential to host guest molecules.

The cavity within these calix-shaped metal-Phanephos complexes is not merely a structural curiosity; it imparts functional properties. Research has shown that these complexes can exhibit specialized behavior in solution, such as the encapsulation of small gas molecules like carbon monoxide. evitachem.com This encapsulation event can lead to a measurable change in the complex's physical properties, such as a significant enhancement in its fluorescent emission intensity. evitachem.com This phenomenon positions Phanephos-based metallocyclophanes as promising candidates for the development of novel sensing materials for gas detection or for the sequestration of specific gases. evitachem.commdpi.com

Formation of Calix-Shaped Metal-Phanephos Complexes

Chiral Luminophores and Circularly Polarised Luminescence

Circularly Polarised Luminescence (CPL) is a chiroptical phenomenon with significant potential in 3D displays, security inks, and biological probes. researchgate.netrsc.org The planar chirality of the Phanephos ligand is highly effective at inducing CPL in luminescent metal complexes.

When the C₂-symmetric planar-chiral (R)-Phanephos ligand is mixed with luminescent lanthanide(III) compounds, such as those of Europium(III) and Terbium(III), it forms hybrid luminophores that exhibit strong CPL signals. scispace.comkindai.ac.jprsc.org Optically inactive compounds like Tb(III)(hfa)₃ (where hfa is hexafluoroacetylacetonate) become CPL-active upon coordination with (R)-Phanephos. scispace.comrsc.org The rigid paracyclophane framework effectively transfers its chirality to the emissive excited state of the lanthanide ion. scispace.comrsc.org

The CPL properties, particularly the dissymmetry factor (gCPL), which measures the degree of polarization, can be sensitive to the solvent environment. scispace.com For instance, the gCPL values for the (R)-Phanephos/Tb(III)(hfa)₃ system differ in chloroform (B151607) and acetone (B3395972), suggesting that solvent coordination to the metal center plays a role in modulating the chiral environment. scispace.com

Table 2: Circularly Polarised Luminescence (CPL) Properties of (R)-Phanephos/Tb(III)(hfa)₃ Hybrid Luminophore

| Solvent | Transition | Wavelength (λ) | Dissymmetry Factor (gCPL) |

| Chloroform (CHCl₃) | ⁵D₄ → ⁷F₅ | 544 nm | +7.6 x 10⁻³ |

| Acetone | ⁵D₄ → ⁷F₅ | 542 nm | +11.0 x 10⁻³ |

Data sourced from studies on Tb(III)-Phanephos hybrid luminophores, showing the characteristic emission and solvent-dependent dissymmetry. scispace.com

This research highlights the efficacy of the Phanephos scaffold in generating advanced CPL materials, paving the way for the development of new derivatives like (R)-An-Phanephos in the field of chiroptical materials.

Induction of Circularly Polarised Luminescence in Hybrid Metal-Ligand Systems

The field of chiral optoelectronics has seen significant interest in organometallic luminophores that can emit circularly polarised luminescence (CPL). scispace.com These materials are promising for applications in 3D displays, chiroptical sensors, and information storage. acs.org The dissymmetry factor, gCPL, is a key metric for CPL, quantifying the difference between left and right circularly polarized emitted light. nih.govfrontiersin.org Lanthanide(III) ions are particularly suited for creating luminophores with sharp emission bands and potentially high gCPL values due to their unique 4f-4f electronic transitions. scispace.comnih.gov

Research has shown that the planar-chiral (R)-Phanephos can act as an effective chiral-inducing ligand for lanthanide complexes. scispace.comrsc.org When (R)-Phanephos is mixed with a terbium(III) complex, specifically Tb(III)(hfa)3(H2O)2, the resulting hybrid system, (R)-Phanephos/Tb(III)(hfa)3, exhibits distinct CPL signals. scispace.com In contrast, similar complexes prepared with the axially chiral ligand BINAP showed no detectable CPL, highlighting the structural advantages of the rigid Phanephos framework. scispace.comrsc.org

The photoluminescence (PL) spectra of the (R)-Phanephos/Tb(III) complex show characteristic emission peaks for Tb(III) at 490, 544, 583, and 618 nm. scispace.com The CPL spectrum of the (R)-complex is a near mirror image of the one produced by its (S)-enantiomer, confirming that the chirality of the Phanephos ligand is effectively transferred to the luminescent system. scispace.com The photoluminescence quantum yield (ΦPL) for the (R)-Phanephos/Tb(III) complex in chloroform was found to be 2%, a value attributed to a slight energy mismatch between the Phanephos triplet state and the Tb(III) 5D4 state, as well as rotational freedom of the P-Ph bonds. scispace.com

The solvent also plays a crucial role in the CPL properties. For instance, the dissymmetry factor (gCPL) for the primary emission band is higher in acetone than in chloroform, which may be due to a more distorted coordination environment around the Tb(III) ion caused by coordinating acetone molecules. scispace.com

| Parameter | (R)-Phanephos/Tb(III)(hfa)3 in Chloroform | (R)-Phanephos/Tb(III)(hfa)3 in Acetone |

| PL Maxima (λem) | 490, 544, 583, 618 nm | 488, 542, 582, 617 nm |

| Photoluminescence Quantum Yield (ΦPL) | 2% | Not reported |

| CPL Dissymmetry Factor (gCPL at ~544 nm) | 7.6 x 10-3 | 11.0 x 10-3 |

Table 1: Photophysical properties of (R)-Phanephos/Tb(III)(hfa)3 hybrid luminophores in different solvents. Data sourced from Taniguchi et al., 2019. scispace.com

Investigation of Coordination Dynamics in Luminescent Complexes

The interaction between the Phanephos ligand and the metal center is critical for the resulting complex's luminescent properties. Studies involving 31P-NMR spectroscopy have shed light on the coordination dynamics of (R)-Phanephos with Tb(III)(hfa)3. scispace.com The chemical shift of the phosphorus atom in (R)-Phanephos changes as a function of the ligand-to-metal molar ratio, which indicates a dynamic coordination of the phosphorus atom to the terbium(III) center. scispace.com These results suggest a weak coordination in a 1:1 ratio in both chloroform and acetone solutions. scispace.com

Computational studies have further elucidated the structural basis for the effectiveness of Phanephos in inducing CPL. scispace.com The calculated P-Tb-P bond angle in the (R)-Phanephos/Tb complex is 88°, which is significantly different from the 72° angle calculated for the analogous (R)-BINAP/Tb complex. scispace.com This wider "bite angle" in the Phanephos complex appears to create a more stable and effective chiral environment around the metal ion, leading to the observed CPL, whereas the less stable BINAP complex does not produce a detectable signal. scispace.com The rigidity of the [2.2]paracyclophane backbone in Phanephos enforces a specific three-dimensional arrangement that is crucial for this effect. Additionally, research on copper(I) complexes with Phanephos, such as [Cu(dmp)(phanephos)]+, has shown highly efficient thermally activated delayed fluorescence, demonstrating the ligand's ability to form rigid and highly luminescent complexes with d-block metals as well. rsc.org

Development of Supported and Recyclable Catalytic Systems

A significant focus in modern catalysis is the development of systems that are both highly efficient and reusable, addressing economic and environmental concerns. Immobilizing homogeneous catalysts on solid supports is a key strategy to achieve this goal. nih.govnih.gov

Strategies for Polymer-Supported Phanephos Derivatives

The immobilization of expensive chiral phosphine ligands like Phanephos is a desirable goal for industrial applications. General strategies often involve anchoring the catalyst to a solid support, which can be an inorganic material like silica (B1680970) or a polymer. nih.govresearchgate.net Common polymeric supports include polystyrene resins and poly(ethylene glycol) (PEG). nih.govliv.ac.uk

For phosphine ligands, immobilization can be achieved by modifying the ligand structure to include a functional group that can be covalently attached to the support. For instance, in the case of other chiral ligands like 1,2-diphenylethylenediamine (DPEN), a successful strategy involved linking the ligand's phenyl rings to a PEG support. liv.ac.uk This approach allows the coordinating groups (the amino groups in DPEN, or the phosphine groups in Phanephos) to remain unmodified and fully available for metal coordination. liv.ac.uk Another approach involves using non-covalent interactions, such as hydrogen bonding or ionic interactions, to anchor the catalyst to a support, which offers the advantage of reversible immobilization. nih.gov While specific examples of polymer-supported this compound are not widely detailed in primary literature, these established methodologies provide a clear blueprint for the development of such recyclable catalytic systems.

Evaluation of Catalyst Recyclability and Stability

The primary advantage of supported catalysts is the ease of separation from the reaction mixture, enabling their reuse over multiple cycles. nih.govencyclopedia.pub The evaluation of these systems focuses on monitoring the catalyst's performance over consecutive runs. Key metrics include conversion (the percentage of reactant consumed) and enantioselectivity (the excess of one enantiomer produced). liv.ac.uk

A typical recycling experiment involves running the catalytic reaction, separating the supported catalyst (e.g., by precipitation and filtration for a soluble polymer support like PEG, or simple filtration for an insoluble support), and then reusing the recovered catalyst in a new batch of reactants. liv.ac.ukmdpi.com For example, a recycling study on a PEG-supported ruthenium catalyst for asymmetric ketone hydrogenation demonstrated its robustness. liv.ac.uk The catalyst was used in three consecutive reactions with minimal loss of activity or enantioselectivity, showcasing the viability of the immobilization strategy. liv.ac.uk The stability of the catalyst is also assessed by checking for metal leaching into the product solution and any degradation of the ligand structure. nih.gov

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 98 | 96.1 |

| 2 | >99 | 96.1 |

| 3 | 96 | 96.0 |